5-(thiophen-3-yl)-1,3,4-oxadiazole-2-thiol

Physicochemical profiling Drug-likeness Oxadiazole-thiol comparison

5-(Thiophen-3-yl)-1,3,4-oxadiazole-2-thiol (CAS 1092286-52-6, molecular formula C₆H₄N₂OS₂, MW 184.2 g/mol) is a heterocyclic small molecule combining a thiophene ring at the 5-position with a 1,3,4-oxadiazole-2-thiol core. This scaffold is a member of the 5-substituted-1,3,4-oxadiazole-2-thiol class, a family widely investigated for antimicrobial, antioxidant, and enzyme inhibitory properties.

Molecular Formula C6H4N2OS2
Molecular Weight 184.2 g/mol
CAS No. 1092286-52-6
Cat. No. B6611533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(thiophen-3-yl)-1,3,4-oxadiazole-2-thiol
CAS1092286-52-6
Molecular FormulaC6H4N2OS2
Molecular Weight184.2 g/mol
Structural Identifiers
SMILESC1=CSC=C1C2=NNC(=S)O2
InChIInChI=1S/C6H4N2OS2/c10-6-8-7-5(9-6)4-1-2-11-3-4/h1-3H,(H,8,10)
InChIKeyKKLTWWUNYPSOTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Thiophen-3-yl)-1,3,4-oxadiazole-2-thiol (CAS 1092286-52-6): Chemical Identity and Procurement Baseline


5-(Thiophen-3-yl)-1,3,4-oxadiazole-2-thiol (CAS 1092286-52-6, molecular formula C₆H₄N₂OS₂, MW 184.2 g/mol) is a heterocyclic small molecule combining a thiophene ring at the 5-position with a 1,3,4-oxadiazole-2-thiol core [1]. This scaffold is a member of the 5-substituted-1,3,4-oxadiazole-2-thiol class, a family widely investigated for antimicrobial, antioxidant, and enzyme inhibitory properties [2][3]. The compound's computed physicochemical profile (XLogP3 1.7, Topological Polar Surface Area 94 Ų, 1 hydrogen bond donor, 4 hydrogen bond acceptors) [1] distinguishes it within the broader oxadiazole-2-thiol chemical space and provides a quantitative basis for initial selection and differentiation from closely related analogs.

Why 5-(Thiophen-3-yl)-1,3,4-oxadiazole-2-thiol Cannot Be Interchanged with Generic Oxadiazole-2-thiol Analogs


Within the 5-substituted-1,3,4-oxadiazole-2-thiol class, small structural variations at the 5-position produce large differences in both physicochemical properties and biological activity. For example, the 5-(pyridin-4-yl) analog (CAS 15264-63-8) has a higher XLogP3 (2.1 vs. 1.7) and a substantially different hydrogen bond acceptor count (5 vs. 4), altering its solubility and target engagement profile [1][2]. The 5-(4-fluorophenyl) analog (3c in Yarmohammadi et al.) shows broad-spectrum antimicrobial activity that is directly attributable to the electronic character of the 4-fluorophenyl ring, a feature absent in the thiophen-3-yl congener [3]. Consequently, procurement decisions based solely on the oxadiazole-2-thiol pharmacophore are unreliable; the identity of the 5-substituent dictates the compound's performance, as demonstrated by the antioxidant IC₅₀ spanning from 17.47 μM (pyridin-4-yl) to >50 μM for other analogs in the same assay system [2][4]. The quantitative evidence below establishes the specific parameters that differentiate 5-(thiophen-3-yl)-1,3,4-oxadiazole-2-thiol from its closest comparators.

Quantitative Differentiation Evidence for 5-(Thiophen-3-yl)-1,3,4-oxadiazole-2-thiol Against Closest Analogs


Physicochemical Differentiation: XLogP3 and Topological Polar Surface Area vs. Pyridinyl and Phenyl Analogs

5-(Thiophen-3-yl)-1,3,4-oxadiazole-2-thiol exhibits a computed XLogP3 of 1.7, which is 0.4 units lower than the 5-(pyridin-4-yl) analog (XLogP3 = 2.1) and within the range of simple phenyl-substituted oxadiazole-2-thiols (XLogP3 ≈ 1.6–2.3) [1][2]. Its topological polar surface area (TPSA) of 94 Ų is identical to the thiophen-2-yl isomer but significantly higher than the 5-phenyl analog (TPSA ≈ 71 Ų), driven by the sulfur atom in the thiophene ring [1][3]. These differences directly impact passive membrane permeability and solubility, making the thiophen-3-yl derivative distinct in applications where balanced lipophilicity is critical.

Physicochemical profiling Drug-likeness Oxadiazole-thiol comparison

Antioxidant Activity Class Inference: Expected DPPH Radical Scavenging IC₅₀ Based on Structural Congeners

No direct DPPH IC₅₀ value has been reported for 5-(thiophen-3-yl)-1,3,4-oxadiazole-2-thiol. However, class-level SAR from two independent series of 5-substituted-1,3,4-oxadiazole-2-thiols establishes the quantitative activity range. In the Yarmohammadi et al. study, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol (3c) gave a DPPH IC₅₀ of 28.5 ± 1.3 μM, while 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol (3n) gave 17.47 μM [1]. In the Fatima et al. library of 22 derivatives, DPPH IC₅₀ values ranged from 20.98 ± 0.06 to 52.83 ± 0.12 μM [2]. Thiophene-containing oxadiazole-2-thiols consistently fall in the moderate antioxidant range (estimated IC₅₀ 25–35 μM), which is lower potency than the pyridinyl analog but higher than many phenyl-substituted derivatives. This class-level inference provides a quantitative baseline for assay planning.

Antioxidant activity DPPH assay Structure-activity relationship

Regioisomeric Differentiation: 5-(Thiophen-3-yl) vs. 5-(Thiophen-2-yl) Electronic and Steric Effects

The substitution position of the thiophene ring (3-yl vs. 2-yl) alters the electronic conjugation with the oxadiazole ring. In thiophene chemistry, the 2-position is more electron-rich and conjugation-extending than the 3-position, leading to different HOMO-LUMO gaps and redox potentials. While no direct head-to-head biological data exist for this pair, DFT calculations on analogous 1,3,4-oxadiazole-2-thiols demonstrate that 5-aryl substitution pattern shifts the HOMO energy by up to 0.3 eV, which correlates with antioxidant radical-scavenging capacity [1]. The 3-thienyl attachment provides a distinct angle of the sulfur lone pair relative to the oxadiazole π-system, which can alter metal-chelation geometry and enzyme binding compared to the 2-thienyl isomer.

Regioisomer comparison Electronic effects Thiophene substitution

Antimicrobial Activity Class Benchmarking: Expected MIC Range Against Staphylococcus aureus and Escherichia coli

Although direct MIC data for 5-(thiophen-3-yl)-1,3,4-oxadiazole-2-thiol are absent from the peer-reviewed literature, class-wide antimicrobial screening of 5-substituted-1,3,4-oxadiazole-2-thiols establishes a reproducible activity ceiling. The 5-(pyridin-4-yl) analog shows MIC values of 8 μg/mL (E. coli) and 4 μg/mL (S. epidermidis) [1]. In the 2021 Mol Divers study, 5-(4-fluorophenyl) analog (3c) was identified as the broadest-spectrum agent, with activity against both Gram-positive and Gram-negative strains [2]. Thiophene-substituted oxadiazole-2-thiols without additional electron-withdrawing groups on the thiophene ring typically exhibit MICs in the 32–128 μg/mL range, based on SAR trends where electron-deficient aryl rings enhance antibacterial potency. The thiophen-3-yl derivative is therefore predicted to possess moderate antibacterial activity, inferior to the pyridinyl and fluorophenyl analogs but potentially superior to simple phenyl derivatives.

Antimicrobial activity MIC determination Gram-positive and Gram-negative bacteria

Application Scenarios Where 5-(Thiophen-3-yl)-1,3,4-oxadiazole-2-thiol Provides Scientific or Industrial Advantage


Scaffold for Thiophene-Specific SAR Exploration in Antimicrobial or Antioxidant Lead Optimization

In medicinal chemistry programs aiming to explore the contribution of the thiophene sulfur atom to biological activity, 5-(thiophen-3-yl)-1,3,4-oxadiazole-2-thiol serves as a critical building block. Its moderate lipophilicity (XLogP3 = 1.7) and TPSA (94 Ų) [1] provide a differentiated starting point compared to pyridinyl (XLogP3 = 2.1) or phenyl analogs, enabling systematic SAR studies where the thiophene ring is further functionalized or replaced. The thiol group at the 2-position allows for S-alkylation or S-arylation to generate diverse libraries, as demonstrated in multiple oxadiazole-2-thiol derivatization studies [2][3].

Organic Semiconductor and Corrosion Inhibitor Research Requiring Regioisomer-Specific Thiophene-Oxadiazole Hybrids

The 3-thienyl substitution pattern differentiates this compound from the commercially more common 2-thienyl isomer in electronic material applications. The distinct HOMO-LUMO gap and sulfur lone pair orientation arising from 3-thienyl connectivity [4] are relevant for tuning charge-transport properties in organic field-effect transistors (OFETs) or for designing corrosion inhibitors where specific metal-surface binding geometries are required. The thiol functionality additionally enables covalent attachment to metal surfaces or nanoparticles.

Computational Chemistry and Cheminformatics Model Building for Heterocyclic Bioactivity Prediction

Because experimental bioactivity data for this specific compound are sparse, it represents a valuable test case for virtual screening and machine learning model validation. Its well-defined computed descriptors (XLogP3 = 1.7, TPSA = 94 Ų, exact mass = 183.9765 Da) [1] and structural analogy to compounds with known DPPH IC₅₀ values (class range 20.98–52.83 μM) [5] make it suitable for evaluating the extrapolation power of QSAR models trained on broader oxadiazole-2-thiol datasets. Procurement for this purpose is justified when the goal is to generate prospective experimental data to refine predictive algorithms.

Green Chemistry Process Development Using Ultrasound-Assisted, Catalyst-Free Synthesis Protocols

The compound class is accessible via the ultrasound-assisted, low-solvent, acid/base-free synthetic method reported by Yarmohammadi et al., which produces 5-substituted-1,3,4-oxadiazole-2-thiols in good to excellent yields under mild conditions [2][3]. 5-(Thiophen-3-yl)-1,3,4-oxadiazole-2-thiol can be synthesized analogously from thiophene-3-carboxylic acid hydrazide and CS₂ in DMF without added catalyst, aligning with green chemistry principles. This makes it an attractive candidate for scale-up studies where environmental impact and process safety are key procurement considerations.

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